molecular formula C13H19BrN2O B14913360 n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine

n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine

Cat. No.: B14913360
M. Wt: 299.21 g/mol
InChI Key: QAYWFSKWOJAOLB-UHFFFAOYSA-N
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Description

n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is an organic compound that belongs to the class of amines It features a bromobenzyl group attached to a morpholine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 4-methylmorpholine.

    Reaction: The 4-bromobenzyl chloride is reacted with 4-methylmorpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-(4-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine
  • n-(4-Fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine
  • n-(4-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine

Uniqueness

n-(4-Bromobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and functions.

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

InChI

InChI=1S/C13H19BrN2O/c1-16-6-7-17-13(10-16)9-15-8-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3

InChI Key

QAYWFSKWOJAOLB-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNCC2=CC=C(C=C2)Br

Origin of Product

United States

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